molecular formula C15H16N2O2 B1368490 N-(3-Amino-4-methylphenyl)-4-methoxybenzamide CAS No. 1016796-09-0

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

Cat. No.: B1368490
CAS No.: 1016796-09-0
M. Wt: 256.3 g/mol
InChI Key: QSFKSTOQXQDXKY-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide: is an organic compound that serves as a crucial building block in medicinal chemistry. It is used as an intermediate in the synthesis of various drug candidates. The compound’s structure consists of a benzamide core with an amino group and a methoxy group attached to the phenyl rings, making it a versatile molecule in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Route 1: The synthesis begins with the acylation of 4-methyl-3-nitroaniline using benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.

    Route 2: A more direct method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Industrial Production Methods: In industrial settings, continuous flow microreactor systems are employed to optimize the synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group in intermediates, converting them to amino groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzamides and their derivatives, which are valuable intermediates in drug synthesis .

Biological Activity

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol. The compound features an amine group, a methoxy group, and a benzamide structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxy group enhances lipophilicity, facilitating membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer.
  • Receptor Modulation: It may interact with receptors that play crucial roles in cellular signaling and proliferation.

Biological Activities

  • Anticancer Properties:
    • Research indicates that this compound exhibits significant anticancer activity, particularly against melanoma cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
    • Case Study: A study evaluating various benzamide derivatives found that this compound had an IC50 value of 1.856 µM against the A375 melanoma cell line, indicating potent antiproliferative effects .
  • Antimicrobial Activity:
    • The compound has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
    • Research Findings: In vitro assays revealed that this compound inhibited the growth of several pathogenic bacteria, although further studies are needed to elucidate the exact mechanisms involved.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
    • Observations: In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory markers, indicating a possible therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessIC50 Value (µM)Reference
AnticancerHigh1.856
AntimicrobialModerateVaries
Anti-inflammatoryPotentially effectiveNot quantified

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents targeting specific diseases. Its unique structure allows for modifications that enhance potency and selectivity for biological targets.

Research Applications:

  • Used as a precursor in developing complex organic molecules.
  • Investigated for potential use in pharmaceuticals aimed at treating cancer and infectious diseases.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFKSTOQXQDXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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